molecular formula C12H17NO B13591453 3-amino-1-(2,3-dihydro-1H-inden-5-yl)propan-1-ol

3-amino-1-(2,3-dihydro-1H-inden-5-yl)propan-1-ol

Cat. No.: B13591453
M. Wt: 191.27 g/mol
InChI Key: CHEOLRUREIYDPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-amino-1-(2,3-dihydro-1H-inden-5-yl)propan-1-ol is an organic compound with a unique structure that combines an amino group, a hydroxyl group, and an indane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-1-(2,3-dihydro-1H-inden-5-yl)propan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-dihydro-1H-indene and appropriate amino alcohols.

    Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to facilitate the formation of the desired product. For example, the use of a base such as sodium hydroxide or potassium carbonate can help in the deprotonation steps.

    Purification: The final product is usually purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is also common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3-amino-1-(2,3-dihydro-1H-inden-5-yl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The amino group can participate in substitution reactions to form new compounds with different substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

3-amino-1-(2,3-dihydro-1H-inden-5-yl)propan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.

    Industry: The compound can be used in the production of materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-amino-1-(2,3-dihydro-1H-inden-5-yl)propan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds or ionic interactions with these targets, leading to changes in their activity or function. The indane moiety may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-amino-3-(2,3-dihydro-1H-inden-5-yloxy)propan-2-ol: This compound has a similar structure but with an additional oxygen atom in the side chain.

    2,3-dihydro-1H-inden-1-ol: This compound lacks the amino and hydroxyl groups but shares the indane core structure.

Uniqueness

3-amino-1-(2,3-dihydro-1H-inden-5-yl)propan-1-ol is unique due to the presence of both amino and hydroxyl groups, which provide versatile reactivity and potential for forming various derivatives. Its indane moiety also contributes to its distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

3-amino-1-(2,3-dihydro-1H-inden-5-yl)propan-1-ol

InChI

InChI=1S/C12H17NO/c13-7-6-12(14)11-5-4-9-2-1-3-10(9)8-11/h4-5,8,12,14H,1-3,6-7,13H2

InChI Key

CHEOLRUREIYDPL-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)C(CCN)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.